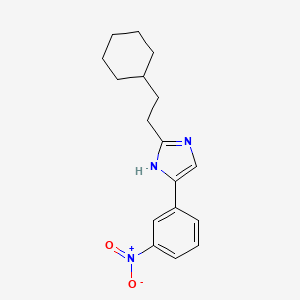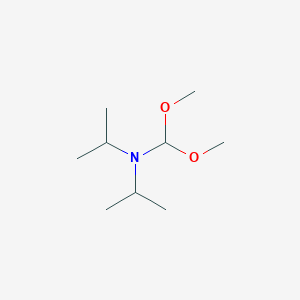
N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine: is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol . It is also known by its synonyms 1,1-Diisopropoxy-N,N-dimethylmethylamine and 1,1-Diisopropoxytrimethylamine . This compound is commonly used in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine can be synthesized by reacting N,N-dimethylformamide with isopropyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetal group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acid Catalysts: Hydrochloric acid or sulfuric acid are often used as catalysts for hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted formamides.
Hydrolysis Products: The primary products of hydrolysis are N,N-dimethylformamide and isopropyl alcohol.
Applications De Recherche Scientifique
N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form intermediates that facilitate the transfer of functional groups, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide dimethyl acetal: This compound is similar in structure but has methyl groups instead of isopropyl groups.
N,N-Dimethylformamide dineopentyl acetal: Another similar compound with dineopentyl groups instead of isopropyl groups.
Uniqueness: N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine is unique due to its specific reactivity and the ability to form stable intermediates in various chemical reactions. Its isopropyl groups provide steric hindrance, which can influence the selectivity and outcome of reactions compared to its analogs .
Propriétés
Formule moléculaire |
C9H21NO2 |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H21NO2/c1-7(2)10(8(3)4)9(11-5)12-6/h7-9H,1-6H3 |
Clé InChI |
PBBZJHURSMXVSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


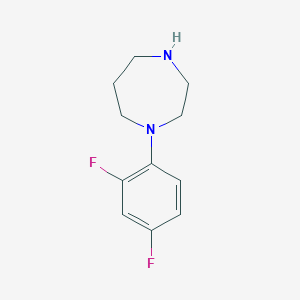
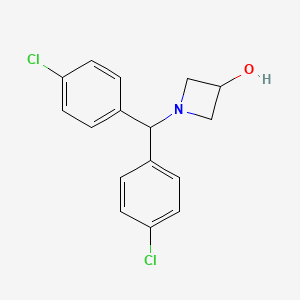
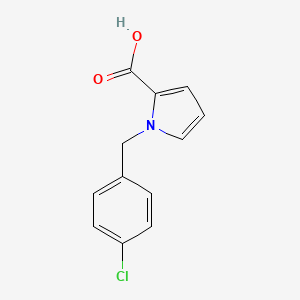
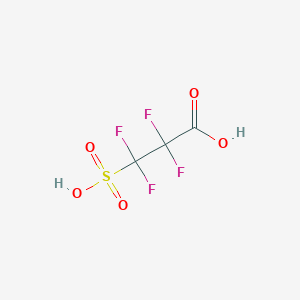
![[Trans-2-ethynylcyclopropyl]methanol](/img/structure/B8572276.png)
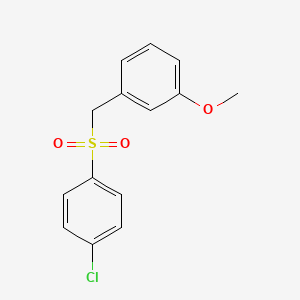
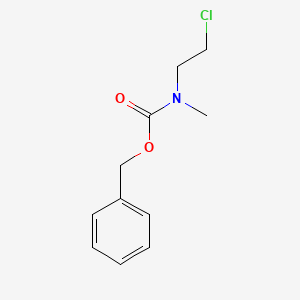
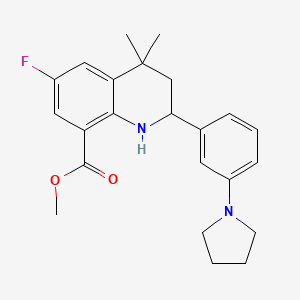


methanone](/img/structure/B8572320.png)
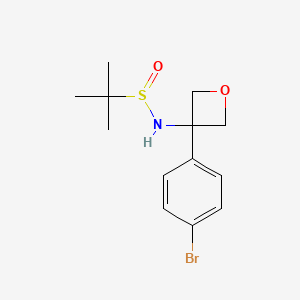
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid](/img/structure/B8572334.png)
